molecular formula C6H7N2NaO3S B1324498 Sodium 4-hydrazinobenzenesulphonate CAS No. 52532-33-9

Sodium 4-hydrazinobenzenesulphonate

Cat. No. B1324498
CAS RN: 52532-33-9
M. Wt: 210.19 g/mol
InChI Key: OARBXUYPOHJWBG-UHFFFAOYSA-M
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Description

Sodium 4-hydrazinobenzenesulphonate is a chemical compound with the molecular formula C6H7N2NaO3S and a molecular weight of 210.18615 . It is also known by other names such as Sodium 4-hydrazinobenzenesulfonate and Sodium 4-hydrazinylbenzene-1-sulfonate .


Molecular Structure Analysis

The molecular structure of Sodium 4-hydrazinobenzenesulphonate is represented by the canonical SMILES string: C1=CC(=CC=C1NN)S(=O)(=O)[O-].[Na+] .

Scientific Research Applications

1. Battery Technology

Sodium 4-hydrazinobenzenesulphonate has been indirectly linked to advancements in battery technology. Delmas (2018) discusses the evolution of sodium batteries, emphasizing the importance of sodium in developing high-energy batteries for applications like electrical vehicles and load leveling. Sodium ion batteries, with their ability to meet criteria like longevity, power, cost-effectiveness, and material availability, are becoming increasingly significant in the scientific community, especially for stationary applications like renewable energy storage (Delmas, 2018).

2. Chromatographic Applications

In the field of chromatography, sodium 4-hydrazinobenzenesulphonate's derivatives play a role. For instance, Gongwei et al. (1988) used sodium 1-heptanesulphonate, a related compound, as an ion-pair reagent for chromatographic separation with amperometric detection. This demonstrates the potential utility of sodium 4-hydrazinobenzenesulphonate derivatives in analytical chemistry, particularly in the precise separation and detection of chemical compounds (Gongwei et al., 1988).

3. Chemical Synthesis

Sodium 4-hydrazinobenzenesulphonate and its derivatives are significant in chemical synthesis. Attanasi et al. (2001) describe the use of related hydrazide compounds in creating complex pyrrole-pyrazole systems. These compounds, including derivatives of sodium 4-hydrazinobenzenesulphonate, are pivotal in synthesizing novel organic compounds, which can have various applications in pharmaceuticals, materials science, and other areas of chemistry (Attanasi et al., 2001).

4. Electrocatalysis

In electrocatalysis, sodium 4-hydrazinobenzenesulphonate derivatives like poly(sodium-4-styrenesulphonate) have been researched for their effects on electrode behavior. Pigani et al. (2007) found that these compounds could prevent electrode fouling during the electro-oxidation of chlorophenols. This indicates the potential of sodium 4-hydrazinobenzenesulhonate derivatives in improving the efficiency and lifespan of electrochemical sensors and reactors (Pigani et al., 2007).

5. Material Science

Sodium 4-hydrazinobenzenesulphonate derivatives have been used in the development of new materials. Wang et al. (2006) discuss the creation of a novel conducting sulfur-polypyrrole composite material using sodium p-toluenesulphonate, a compound closely related to sodium 4-hydrazinobenzenesulphonate. This material showed improved electrical conductivity, capacity, and cycle durability in lithium cells, highlighting the potential of sodium 4-hydrazinobenzenesulphonate derivatives in advanced material science applications, particularly in energy storage technologies (Wang et al., 2006).

properties

IUPAC Name

sodium;4-hydrazinylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S.Na/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4,8H,7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARBXUYPOHJWBG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200523
Record name Sodium 4-hydrazinobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-hydrazinobenzenesulphonate

CAS RN

52532-33-9
Record name Sodium 4-hydrazinobenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052532339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-hydrazinobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydrazinobenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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